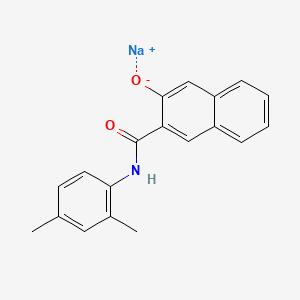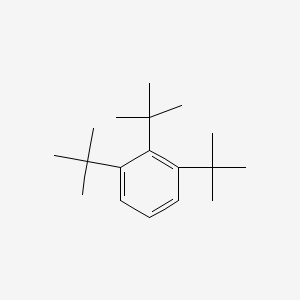
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxirane ring, and a cyclopentenyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves multiple steps, starting from readily available precursors. The process typically includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the oxirane ring via epoxidation. The final steps involve esterification and cyclization to form the cyclopentenyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient, ensuring consistent production quality.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include ketones, diols, and substituted esters, depending on the specific reaction pathway and conditions used.
科学研究应用
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and oxirane rings are reactive sites that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclohexanecarboxylic acid
- Chrysanthemic acid
Uniqueness
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester is unique due to its combination of cyclopropane, oxirane, and cyclopentenyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
72598-26-6 |
|---|---|
分子式 |
C19H26O4 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-7-8-11-10(2)13(9-12(11)20)22-17(21)15-14(18(15,3)4)16-19(5,6)23-16/h7,13-16H,1,8-9H2,2-6H3/t13-,14-,15+,16+/m1/s1 |
InChI 键 |
KRZBETUILMXSBH-WCVJEAGWSA-N |
手性 SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)[C@H]3C(O3)(C)C)CC=C |
规范 SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C3C(O3)(C)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


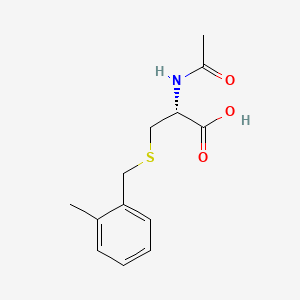
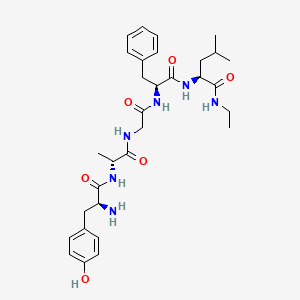
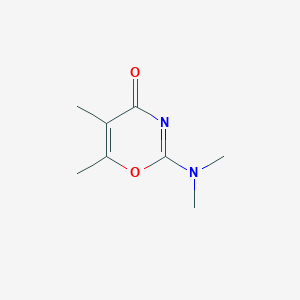
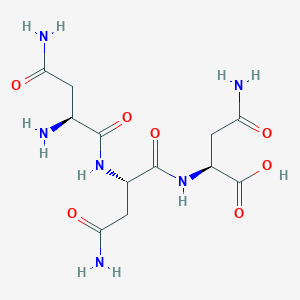
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
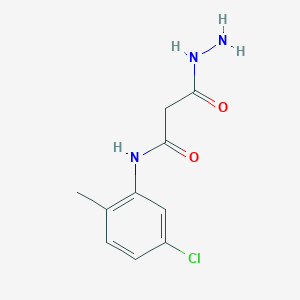

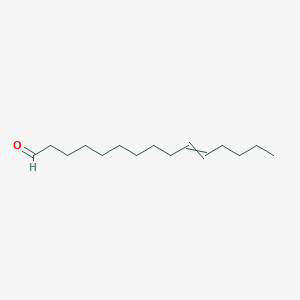
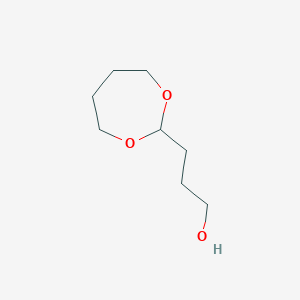
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)

